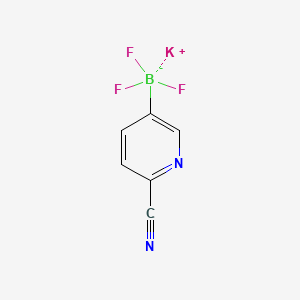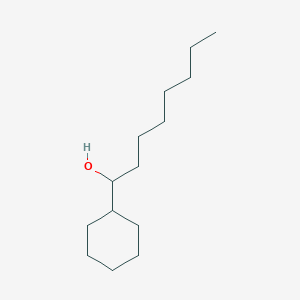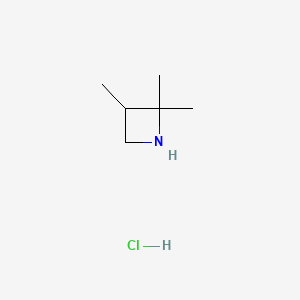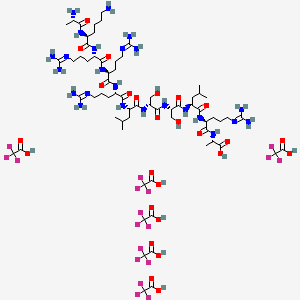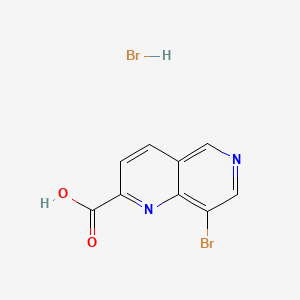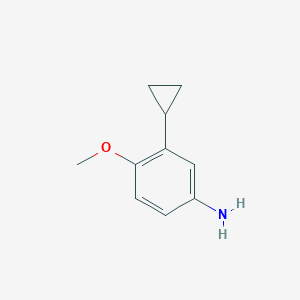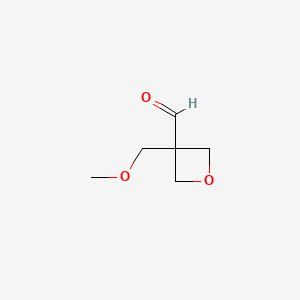
3-(Methoxymethyl)oxetane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C6H10O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by functionalization at the 3-position. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxy-3-(methoxymethyl)propanal with a suitable dehydrating agent can yield the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)oxetane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)oxetane-3-carboxylic acid.
Reduction: 3-(Methoxymethyl)oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethyl)oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)oxetane-3-carbaldehyde involves its reactivity towards various chemical reagents. The oxetane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing effects of the aldehyde group and the ring strain of the oxetane ring .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-(hydroxymethyl)oxetane: Similar structure but with an ethyl group instead of a methoxymethyl group.
3-Methyl-3-oxetanemethanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)oxetane-3-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the oxetane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-(methoxymethyl)oxetane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O3/c1-8-3-6(2-7)4-9-5-6/h2H,3-5H2,1H3 |
InChI Key |
LQUNWTBJDFIJBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(COC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


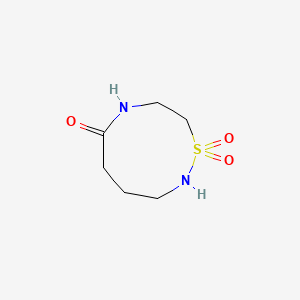
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
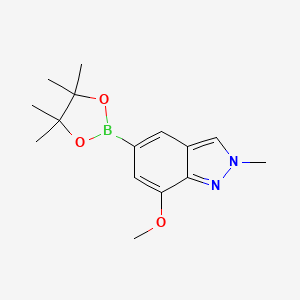
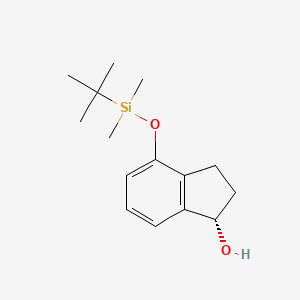
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
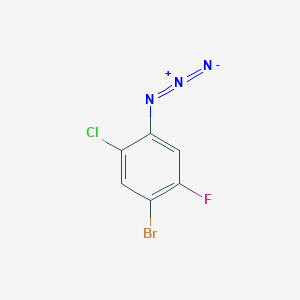
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
